Nafarelin

描述

Overview of Gonadotropin-Releasing Hormone (GnRH) and its Biological Significance

Gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH), is a decapeptide that plays a vital role in the hypothalamic-pituitary-gonadal (HPG) axis, which is essential for human reproduction. nih.govnih.gov GnRH is primarily produced by neurons in the hypothalamus and regulates the synthesis and release of two key pituitary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. nih.govnih.govmdpi.com The pulsatile secretion of GnRH is crucial for stimulating the pituitary gland to release FSH and LH, thereby regulating gonadal function, including steroidogenesis and gametogenesis. nih.govmdpi.com This fundamental function has maintained significant interest in GnRH as a critical regulator of reproductive processes across various species. mdpi.com While primarily hypothalamic, GnRH is also produced in peripheral organs such as the gonads and placenta. mdpi.com

Research has extensively focused on GnRH's role as a gonadotropin-releasing factor, influencing reproductive processes by controlling pituitary gonadotropin production and release. mdpi.com The frequency of GnRH pulses differentially regulates LH and FSH secretion; rapid pulses favor LH release, while slower pulses promote FSH release. nih.gov Disruptions in the GnRH pathway can lead to various pathological conditions in humans. nih.gov The GnRH system is evolutionarily conserved among vertebrates, and a homologous system has been identified in invertebrates, highlighting its importance. frontiersin.orgoup.com

The Role of Synthetic GnRH Agonists in Endocrine Research

Following the discovery of the mammalian GnRH structure in the early 1970s, the synthesis of GnRH-based products, including agonists and antagonists, commenced in the 1970s. mdpi.com Synthetic GnRH analogs have become indispensable tools for managing various hormone-dependent conditions and are widely used in endocrine research. mdpi.com GnRH agonists are designed to mimic the activity of native GnRH by binding to and activating pituitary GnRH receptors. mdpi.comoup.com These synthetic analogs often feature modifications, such as replacing the glycine (B1666218) residue at position 6 with a D-amino acid and sometimes modifying the C-terminus, to enhance their stability, receptor-binding affinity, and potency compared to the native hormone. mdpi.comoup.com

Initially, GnRH agonists were developed with the aim of treating infertility. oup.com However, it was discovered that while initial administration leads to a transient surge in gonadotropin secretion (known as the "flare effect"), prolonged exposure to high doses results in the downregulation and desensitization of GnRH receptors in the pituitary gland. mdpi.comoup.com This paradoxical effect leads to a sustained suppression of gonadotropin release and, consequently, a significant decline in gonadal steroid production (testosterone in males and estrogen in females). mdpi.comoup.comnih.gov This ability to suppress the hypothalamic-pituitary-gonadal axis has made GnRH agonists valuable in endocrine research for studying hormone-dependent processes and developing therapeutic strategies for conditions responsive to sex hormone suppression. nih.govmdpi.com

Key synthetic GnRH agonists used in research and clinical settings include leuprolide, goserelin, buserelin, histrelin, and triptorelin. oup.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikidata.orgmims.commims.comwikidata.orgmims.comebi.ac.ukwikidata.orgnovoprolabs.comsigmaaldrich.comindiamart.comcpu-bioinfor.orgwikipedia.orgcorepeptides.comnih.govnih.govcpu-bioinfor.orgctdbase.orgguidetopharmacology.orguni.lunih.govresearchgate.netoup.com These analogs have specific structural modifications that contribute to their increased potency and longer half-lives compared to native GnRH. mdpi.comoup.com

Historical Context of Nafarelin Development as a GnRH Analog

This compound is a synthetic agonistic analog of gonadotropin-releasing hormone. pharmakb.comhres.ca Its development is rooted in the effort to create GnRH analogs with improved pharmacological properties, such as increased potency and duration of action, compared to the native decapeptide. The structural modifications in this compound, like other GnRH agonists, aim to make the molecule more resistant to enzymatic degradation and enhance its binding affinity to the GnRH receptor. oup.com

This compound's development followed the initial successes with other synthetic GnRH agonists like leuprolide and buserelin, which were among the first synthetic GnRH analogs developed in the 1980s. mdpi.com These early agonists demonstrated the therapeutic potential of manipulating the GnRH receptor system through prolonged stimulation leading to desensitization. mdpi.comoup.com this compound was developed as part of this research endeavor to create potent GnRH agonists with potentially different pharmacokinetic profiles or routes of administration. This compound acetate (B1210297) has been used in assisted reproductive technology programs worldwide since 1990. oup.com

Research comparing this compound to other GnRH agonists in areas like assisted reproductive technology has shown comparable efficacy in terms of intermediate outcomes such as fertilization rates, number of oocytes retrieved, peak estradiol (B170435) concentrations, and cycle cancellations. researchgate.netoup.comoup.com Studies have also investigated the use of this compound in conditions like endometriosis, comparing its efficacy to other treatments. nih.gov These research findings have contributed to the understanding of this compound's place among synthetic GnRH analogs in reproductive endocrinology research and its potential applications.

Here is a data table summarizing some comparative research findings:

| GnRH Agonist | Study Population (n) | Comparative Agonist(s) (n) | Key Research Outcome (in ART) | Citation |

| This compound | 597 | Buserelin (348), Triptorelin (14), Leuprolide (55) | Equivalent pregnancy rates per embryo transfer compared to other GnRH agonists. | researchgate.netoup.com |

| This compound | (Included in meta-analysis) | Buserelin, Triptorelin, Leuprolide | Comparable fertilization rates, number of oocytes retrieved, peak estradiol concentrations, and cycle cancellations. | oup.comoup.com |

| This compound | (Included in meta-analysis) | Other GnRH agonists | Required fewer ampoules of human menopausal gonadotrophin (HMG)/FSH and fewer days of stimulation. | researchgate.netoup.com |

This table highlights research findings comparing this compound's efficacy to other GnRH agonists in the context of assisted reproductive technology, indicating similar outcomes in key metrics while potentially offering advantages in terms of gonadotropin requirements. researchgate.netoup.comoup.com

Structure

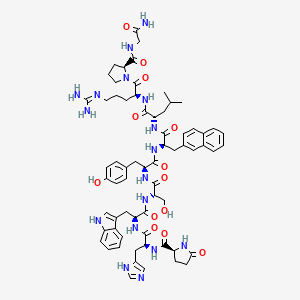

2D Structure

属性

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUEXWOYVBUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.66e-02 g/L | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76932-56-4 | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Nafarelin Action

Nafarelin-Mediated GnRH Receptor Binding Dynamics

The interaction between this compound and the GnRH receptor is the foundational step in its mechanism of action. This binding exhibits specific characteristics, including high affinity for the human receptor and distinct kinetic properties.

High-Affinity Interaction with Human GnRH Receptors

This compound demonstrates a high affinity for the human GnRH receptor. nih.gov The GnRH receptor is a member of the rhodopsin-like G protein-coupled receptor (GPCR) family, characterized by a structure containing seven transmembrane domains. nih.govwikipedia.orggenecards.org This high-affinity binding allows this compound to effectively compete with endogenous GnRH for receptor occupancy. nih.gov

Quantitative Analysis of Receptor Occupancy and Dissociation Kinetics

Quantitative studies have investigated the binding kinetics of GnRH agonists, including this compound, to the human GnRH receptor. These studies provide insights into receptor occupancy and dissociation rates. This compound has been shown to have a high affinity for the human GnRH receptor with a reported Ki value of 0.06 nM in displacement assays using [125I]-triptorelin. nih.gov This indicates a strong binding interaction. The prolonged duration of binding of superagonist analogs like this compound to the GnRH receptor contributes to a state of near-constant receptor occupancy under continuous administration. uliege.be

| Ligand | hGnRH Receptor Affinity (Ki) | Assay Method | Source |

| This compound | 0.06 nM | [125I]-triptorelin displacement assay | nih.gov |

| Native GnRH | 13 nM | [125I]-triptorelin displacement assay | nih.gov |

Note: Affinity values can vary depending on the specific assay conditions and cell lines used.

Ligand-Induced Receptor Conformations and Activity

Ligand binding to GPCRs, including the GnRH receptor, induces conformational changes in the receptor structure, which are necessary for receptor activation and subsequent signaling. sci-hub.seuit.no The concept of ligand-induced selective signaling suggests that different ligands, even those binding to the same receptor, can stabilize distinct receptor conformations, leading to the activation of different intracellular signaling pathways. oup.comoup.comnih.gov While the precise conformational changes induced by this compound have been studied using computational methods, the results indicate that ligand binding influences the conformation of transmembrane helices, reminiscent of an active GPCR structure. uit.no The binding of GnRH agonists is followed by the formation of a ternary complex involving the ligand, receptor, and G protein. sci-hub.se

Intracellular Signaling Cascades Activated by this compound-GnRH Receptor Complexes

Upon binding of this compound to the GnRH receptor, the activated receptor complex couples with and activates heterotrimeric G proteins, initiating a cascade of intracellular signaling events. mdpi.comnih.govnih.govwikipedia.org

G-Protein Coupling and Activation (e.g., Gαq/11, Gαi, Gαs Pathways)

The primary signaling pathway activated by the GnRH receptor in pituitary gonadotropes is mediated through the Gαq/11 subunit of heterotrimeric G proteins. mdpi.comnih.govnih.govwikipedia.orggenecards.orggenome.jpunimi.itbioscientifica.comguidetopharmacology.org Upon GnRH (or agonist) binding, structural changes in the receptor lead to the dissociation of the Gαq/11 subunit from the Gβγ dimer. mdpi.comnih.gov This activated Gαq/11 subunit then triggers downstream signaling. mdpi.comnih.gov

While Gαq/11 coupling is predominant in pituitary cells, there is evidence suggesting that the GnRH receptor can also couple to other G proteins, such as Gαs and Gαi, in a cell-specific manner or under different stimulation conditions. genome.jpunimi.itguidetopharmacology.orgnih.govnih.gov For instance, Gαs coupling may be involved in the initial response to GnRH or its analogs, influencing the cAMP pathway. unimi.itnih.gov In some extra-pituitary tissues, particularly in certain cancer cells expressing GnRH receptors, coupling to the Gαi pathway has been observed, leading to different downstream effects like inhibition of cell proliferation. oup.comoup.comunimi.itnih.gov However, some studies in specific cell lines expressing the human GnRH receptor suggest exclusive coupling to the Gαq/11 family. nih.gov

Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate (B84403) Signaling

A key downstream event following Gαq/11 activation by the this compound-bound GnRH receptor is the activation of phospholipase C beta (PLCβ). mdpi.comnih.govnih.govwikipedia.orggenecards.orguliege.begenome.jpunimi.itbioscientifica.com PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, generating two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govnih.govbioscientifica.com

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+) into the cytosol. mdpi.comnih.gov The increase in intracellular Ca2+ concentration is a critical signal for various cellular processes, including gonadotropin release. mdpi.comnih.govnih.govannualreviews.org DAG, along with Ca2+, activates protein kinase C (PKC) isoforms, which then phosphorylate various downstream protein targets, influencing gene expression and other cellular responses, including gonadotropin biosynthesis. mdpi.comnih.govnih.govuliege.bebioscientifica.comannualreviews.org Prolonged GnRH stimulation can also lead to the activation of other phospholipases, such as phospholipase D (PLD), which contributes to sustained DAG production and PKC activation. mdpi.comnih.govnih.gov

| Signaling Molecule | Source/Mechanism | Downstream Effect | Source |

| Gαq/11 | Coupled to activated GnRH Receptor | Activates Phospholipase C beta (PLCβ) | mdpi.comnih.govnih.gov |

| PLCβ | Activated by Gαq/11 | Hydrolyzes PIP2 into IP3 and DAG | mdpi.comnih.govnih.gov |

| IP3 | Product of PIP2 hydrolysis | Induces Ca2+ release from endoplasmic reticulum | mdpi.comnih.gov |

| DAG | Product of PIP2 hydrolysis (and potentially PLD) | Activates Protein Kinase C (PKC) | mdpi.comnih.govnih.gov |

| Ca2+ | Released from ER by IP3 | Involved in gonadotropin release and PKC activation | mdpi.comnih.govnih.govannualreviews.org |

| PKC | Activated by DAG and Ca2+ | Phosphorylates target proteins, influences gene expression | mdpi.comnih.govnih.govuliege.bebioscientifica.comannualreviews.org |

The activation of these intracellular signaling pathways ultimately mediates the cellular responses to this compound binding, particularly the regulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) synthesis and secretion from pituitary gonadotropes. drugbank.commdpi.comnih.gov

Diacylglycerol (DAG) Generation and Protein Kinase C (PKC) Pathway Modulation

Activation of the GnRH-R, predominantly through Gq/11 protein coupling, stimulates phospholipase C beta (PLCβ) mdpi.comgenome.jpunimi.it. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) mdpi.comgenome.jpunimi.it. DAG remains in the cell membrane and activates the intracellular protein kinase C (PKC) pathway mdpi.comgenome.jpunimi.itnih.gov. PKC is a family of enzymes that, upon activation by DAG and calcium, translocate to the membrane and phosphorylate various cellular proteins, influencing cellular activities nih.gov. Signaling downstream of PKC can lead to the transactivation of other receptors and the activation of MAPK cascades genome.jp.

Regulation of Intracellular Calcium Homeostasis and Flux

In parallel with DAG generation, IP3 produced by PLCβ binds to receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores mdpi.comgenome.jpunimi.it. This influx of intracellular calcium is crucial for stimulating gonadotropin synthesis and secretion mdpi.comunimi.it. Calcium accumulation, along with DAG, is a major factor in the production and secretion of gonadotropins in gonadotrope cells by activating PKC mdpi.com. The GnRH-R binding also causes a delayed activation of phospholipase D (PLD), which further contributes to DAG production mdpi.com.

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, JNK, p38MAPK)

GnRH receptor activation initiates MAPK cascades through tyrosine kinase- and PKC-dependent mechanisms sci-hub.se. These cascades include Extracellular Signal-Regulated Kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK genome.jpsci-hub.seproteopedia.org. Activated MAPKs translocate to the nucleus, where they activate transcription factors and induce the expression of early genes genome.jp. These pathways are involved in diverse cellular activities, including cell proliferation, differentiation, and apoptosis proteopedia.orgphysiology.org. In the pituitary, PKC regulates the phosphorylation of downstream MAPK cascades, which in turn leads to the activation of transcription factors and the production of gonadotropin subunits sci-hub.se.

Cross-Talk with Other Intracellular Signaling Networks (e.g., PI3K)

While the primary signaling pathway for GnRH-R in gonadotropes involves the Gq/11-PLC-PKC-MAPK cascade, there is evidence of cross-talk with other intracellular signaling networks, such as the Phosphatidylinositol 3-kinase (PI3K) pathway. In peripheral reproductive tissues, GnRH can induce apoptosis through Gαi and activation of p38 and AP-1, and the GnRHR in tumoral reproductive tissue has been found to be coupled to the Gαi pathway, leading to a reduction of intracellular cAMP levels and activation of a signaling cascade including MAPK, PI3K, and phosphotyrosine phosphatase unimi.itsci-hub.se. The PI3K/Akt/mTOR pathway has also been implicated in cellular processes in reproductive tissues and potentially interacts with GnRH signaling mdpi.comresearchgate.net.

Mechanisms of Pituitary Gonadotrope Desensitization and Downregulation by Continuous this compound Stimulation

Unlike the pulsatile release of endogenous GnRH which stimulates gonadotropin secretion, continuous administration of this compound leads to a reversible desensitization and downregulation of GnRH receptors in the pituitary gland patsnap.comdrugbank.commdpi.compediatriconcall.comcontemporaryobgyn.net. This continuous occupation of the receptor by this compound abolishes the stimulatory effect on the pituitary gland, causing a significant and sustained decline in the production and release of LH and FSH drugbank.compediatriconcall.comnih.gov.

Receptor Uncoupling from Signaling Molecules

A rapid mechanism contributing to desensitization involves the uncoupling of the GnRH receptor from its intracellular signaling molecules, such as G proteins unimi.itcontemporaryobgyn.netsci-hub.se. Chronic activation of the receptor can lead to its phosphorylation by second messenger-dependent protein kinases and GPCR kinases, which facilitates interaction with arrestins oup.com. This interaction prevents the receptor from activating its corresponding G protein, thereby causing receptor desensitization oup.com. The loss of occupied GnRH receptors on the cell surface and their uncoupling from the secretory signal contribute to the decreased responsiveness of gonadotropes to further stimulation contemporaryobgyn.net.

Endocytosis and Lysosomal Degradation of GnRH Receptors

Following uncoupling, continuous this compound stimulation induces the internalization of GnRH receptors from the cell surface through endocytosis oup.comunimi.ituliege.beresearchgate.net. Receptor-mediated endocytosis of GnRH agonists has been observed in cultured pituitary cells, where the internalized receptors appear in the lysosomal compartment researchgate.net. Lysosomes are acidic organelles containing hydrolases that mediate the degradation of internalized components researchgate.net. The internalized GnRH receptors are targeted to lysosomes for degradation, resulting in a reduced number of receptors on the cell surface, a process known as downregulation oup.comunimi.it. This reduction in receptor number further contributes to the diminished responsiveness of the pituitary gonadotropes to this compound stimulation oup.comunimi.it.

Alterations in Gonadotropin (LH and FSH) Gene Expression and Secretion Pathways

The native hypothalamic GnRH is released in a pulsatile manner, and this pulsatile pattern is crucial for stimulating the synthesis and secretion of LH and FSH from the pituitary gland mdpi.commdpi.com. The frequency of GnRH pulses can differentially influence the expression of LH and FSH subunits mdpi.com. Higher pulse frequencies tend to favor the production and release of the LH beta subunit and the common alpha subunit, while lower frequencies are associated with FSH beta subunit expression mdpi.com.

This compound, being a GnRH agonist, initially stimulates the GnRH receptor, leading to a transient increase in LH and FSH release, a phenomenon known as the "flare effect" patsnap.com. This initial stimulation involves the activation of signaling pathways downstream of the GnRH receptor, including the phospholipase C, inositol phosphate production, and protein kinase C activation mdpi.com. These pathways are interconnected and converge to regulate the production and secretion of gonadotropins mdpi.com.

However, continuous exposure of pituitary gonadotropes to this compound, unlike the pulsatile release of endogenous GnRH, leads to a sustained occupation of the GnRH receptor drugbank.comnih.gov. This continuous stimulation results in a reversible down-regulation and desensitization of the GnRH receptors drugbank.comnih.gov. The desensitization process involves the uncoupling of the GnRH receptor from its intracellular signaling molecules, followed by a decrease in the number of cell-surface GnRH receptors uliege.be. This sustained desensitization profoundly suppresses the GnRH-induced secretion of both LH and FSH from the pituitary gland wikipedia.orgnih.gov.

Research findings indicate that this continuous stimulation by GnRH agonists like this compound leads to a significant and sustained decline in the production and release of LH and FSH drugbank.comnih.gov. This suppression of gonadotropins subsequently causes a dramatic decrease in the synthesis of gonadal steroids, such as estradiol (B170435) and testosterone (B1683101) drugbank.comnih.gov.

Differential Cellular Responses to Pulsatile Versus Continuous GnRH Receptor Stimulation by this compound

The cellular response of pituitary gonadotropes to GnRH receptor stimulation is highly dependent on the pattern of ligand exposure. Pulsatile GnRH stimulation is essential for maintaining normal gonadotropin synthesis and secretion uliege.be. Continuous stimulation with GnRH or potent agonists like this compound, conversely, leads to a state of pituitary desensitization and suppressed gonadotropin release drugbank.comnih.gov.

Studies have shown that continuous infusion of GnRH rapidly suppresses both LH and FSH secretion, an effect that is reversed upon returning to pulsatile stimulation uliege.be. This differential response is exploited clinically, where pulsatile administration of GnRH agonists can be used to stimulate gonadotropin release, while continuous administration is used to achieve gonadotropin suppression nih.govannualreviews.org.

The desensitization observed with continuous this compound exposure involves the down-regulation of GnRH receptors and a decreased responsiveness of the gonadotropes patsnap.com. This contrasts with pulsatile stimulation, where receptor desensitization is typically not observed under physiological conditions nih.gov. The distinct signaling dynamics triggered by pulsatile versus continuous stimulation are thought to involve complex intracellular mechanisms, potentially including differential activation of signaling pathways and regulation of gene expression mdpi.comnih.gov. While the exact mechanisms decoding GnRH pulse frequency are still under investigation, studies using reporter systems have shown that pulsatile GnRH can cause dose- and frequency-dependent activation of gene expression for gonadotropin subunits, and these responses may not show desensitization with intermittent stimulation nih.gov.

The following table summarizes the differential effects of pulsatile GnRH and continuous this compound stimulation on gonadotropin secretion:

| Stimulus Pattern | GnRH Receptor State | LH and FSH Secretion | Gonadal Steroid Production |

| Pulsatile GnRH | Responsive | Stimulated | Maintained |

| Continuous this compound | Down-regulated/Desensitized | Suppressed | Decreased |

This differential response highlights the critical role of the temporal pattern of GnRH receptor activation in determining the functional outcome in pituitary gonadotropes.

Preclinical Pharmacological Research of Nafarelin

In Vitro Receptor Binding and Kinetic Studies

Preclinical research involving in vitro studies has been crucial in understanding Nafarelin's interaction with the GnRH receptor, particularly concerning its binding affinity and kinetic properties. These studies often employ various methodologies to characterize the interaction.

Comparative Kinetics of this compound with Native GnRH and Other Agonists

This compound has demonstrated high affinity for the human GnRH receptor. In comparative studies involving twelve high-affinity GnRH peptide agonists, this compound exhibited the highest affinity for the human GnRH receptor, with a Kᵢ value of 0.06 nM, while native GnRH had a significantly lower affinity of 13 nM. nih.gov. Other tested ligands also showed affinities in the low to sub-nanomolar range nih.gov.

Beyond equilibrium binding affinity, the kinetics of receptor binding, including association and dissociation rates, are important parameters that can influence drug efficacy and duration of action nih.govscience.gov. Studies have shown that the binding kinetics of GnRH peptide agonists can be more divergent than their affinities nih.govscience.gov. While specific kinetic parameters (association and dissociation rates) for this compound compared directly to native GnRH in a single study were not extensively detailed in the search results, comparative kinetic studies among various GnRH agonists have been conducted nih.gov. These studies highlight that residence times at the receptor can vary significantly among different agonists, ranging from minutes to over two hours nih.govscience.gov.

Methodological Advancements in Kinetic Parameter Determination (e.g., Radioligand Competition Association Assays, Time-Resolved Fluorescence)

Methodological advancements have facilitated the detailed study of receptor binding kinetics. Novel radioligand-binding competition association assays have been developed and optimized for the human GnRH receptor, often utilizing radiolabeled peptide agonists like [¹²⁵I]-triptorelin. nih.govscience.govresearchgate.netmdpi.com. These assays allow for the determination of kinetic binding parameters by quantifying the displacement of the radioligand by unlabeled ligands over time nih.govresearchgate.net.

In addition to radioligand assays, homogeneous time-resolved fluorescence (HTRF) methods, such as the Tag-lite™ method, have been developed as alternative approaches for determining kinetic parameters. nih.govscience.govresearchgate.net. These fluorescent-based assays can provide correlated results to radioligand methods and offer potential advantages in terms of throughput and ease of use nih.govscience.gov. Studying binding kinetics for membrane-bound proteins like GPCRs can be complex, but these advanced techniques allow for the assessment of kinetic characteristics universiteitleiden.nl.

Mechanistic Studies of this compound Action in Animal Models

Animal models have been instrumental in elucidating the mechanisms by which this compound affects the hypothalamic-pituitary-gonadal (HPG) axis.

Impact on Hypothalamic-Pituitary-Gonadal Axis Function in Various Species

In various animal species, continuous administration of this compound, similar to other GnRH agonists, leads to the suppression of the HPG axis pfizer.comdrugbank.comnih.gov. This suppression is a consequence of the continuous occupation and subsequent desensitization and down-regulation of GnRH receptors in the pituitary gland pfizer.comdrugbank.comnih.gov. The initial administration of this compound can cause a transient stimulation of the pituitary, leading to a temporary increase in gonadotropin release, often referred to as a "flare" effect pfizer.commdpi.comdrugbank.comnih.gov. However, with continued exposure, this stimulatory effect is abolished, resulting in a sustained decline in pituitary responsiveness to endogenous GnRH pfizer.comdrugbank.comnih.gov.

Studies in different species, including rats and dogs, have demonstrated the impact of this compound or its analogs on the HPG axis. For example, studies in prepubertal bulls treated with the GnRH agonist azagly-nafarelin showed changes in LH and FSH concentrations and altered testicular function unl.edu. In male dogs, a GnRH agonist implant containing azagly-nafarelin was used to suppress the HPG axis and spermatogenesis mdpi.comresearchgate.net. These studies highlight the consistent effect of GnRH agonists like this compound in suppressing the HPG axis across different mammalian species.

Analysis of Gonadotropin and Gonadal Steroid Secretion Patterns

Chronic administration of this compound results in a significant decline in the secretion of both LH and FSH from the pituitary gland pfizer.comdrugbank.comnih.gov. This reduced gonadotropin secretion, in turn, leads to a dramatic decrease in the synthesis and release of gonadal steroids, including estradiol (B170435), progesterone, and testosterone (B1683101), by the ovaries or testes pfizer.comdrugbank.comnih.gov.

Studies in female animals have shown that continuous this compound administration leads to decreased serum concentrations of estradiol to levels typically seen in the postmenopausal range nih.gov. In males, it causes a decrease in testosterone production drugbank.comresearchgate.net. The suppression of gonadal steroids is a key outcome of the down-regulation of the pituitary gonadotropes by continuous GnRH agonist exposure pfizer.comdrugbank.comnih.gov.

Data from studies in women (often used as a model for the human HPG axis response relevant to preclinical understanding) have shown that twice-daily administration of this compound leads to decreased secretion of gonadal steroids within approximately four weeks drugbank.come-lactancia.org. The pituitary responses to different doses of this compound have been investigated, showing dose-dependent effects on basal LH and FSH levels and pituitary desensitization e-lactancia.org.

Here is a representative data description based on findings related to gonadotropin and steroid secretion patterns:

| Hormone | Initial Response (Transient) | Chronic Administration (Sustained) |

| LH | Increase | Significant Decline |

| FSH | Increase | Significant Decline |

| Estradiol | Increase | Dramatic Decrease |

| Testosterone | Increase | Dramatic Decrease |

Reversibility of Pituitary-Gonadal Axis Suppression Following this compound Withdrawal

A crucial aspect of this compound's pharmacological profile is the reversibility of its suppressive effects on the HPG axis upon discontinuation of treatment. Preclinical studies in animal models have demonstrated that after this compound administration is stopped, pituitary and gonadal function normalize. pfizer.comdrugbank.compfizermedicalinformation.com.

Reproductive studies in male and female rats, for instance, have shown fullreversibility of fertility suppression when this compound treatment was discontinued (B1498344) after continuous administration for up to six months.. pfizer.compfizermedicalinformation.com In dogs, the recovery of Leydig cell function and testosterone levels has been observed following the removal of a GnRH agonist implant containing azagly-nafarelin, although the rate and completeness of recovery can vary. mdpi.comresearchgate.net

The time frame for the restoration of normal function can vary depending on the species, duration of treatment, and possibly the dose administered. However, the principle of reversibility of HPG axis suppression is a consistent finding in preclinical research with this compound and other GnRH agonists.. pfizer.comdrugbank.comresearchgate.netpfizermedicalinformation.com

Investigations into Direct Gonadal Effects of GnRH Analogs in Animal Models

Studies in various animal models have investigated the effects of GnRH analogs, including this compound, on gonadal function. Chronic administration of GnRH analogs leads to the suppression of reproductive function in both male and female animals europa.eu. This is characterized by a decrease in plasma testosterone concentration and testes size in males and a decrease in gonadotropin concentrations and postponement of estrus in females europa.eu.

For instance, continuous administration of azagly-nafarelin, another GnRH analog, via subcutaneous implant in bitches showed an initial induction of heat followed by suppression of estrus for the study period europa.eu. Reproduction studies in rats of both sexes have demonstrated the full reversibility of fertility suppression when drug treatment was discontinued after continuous administration for up to six months hpra.iemedicines.org.uk.

While the primary mechanism of GnRH analogs on gonadal function is mediated through the pituitary, there has been interest in potential direct gonadal effects. However, the presence of gonadal GnRH receptors is highly species-dependent, and the human testis, unlike the rat testis, does not possess high-affinity GnRH-binding proteins uliege.be. Furthermore, testicular responsiveness to LH or its analog is not affected by long-term, high-dose GnRH agonist treatment in humans uliege.be. The degree of LH suppression observed during GnRH agonist therapy is considered sufficient to explain the significant inhibition of testicular androgens uliege.be.

Preclinical studies in rats using this compound, buserelin, and leuprolide have shown effects on experimentally induced endometriosis, suggesting potential direct or indirect effects on gonadal or reproductive tissues tocris.com. This compound has been shown to induce atrophy and regression of experimentally induced endometriosis in rats tocris.com.

Exploration of this compound’s Effects on Extragonadal GnRH Receptors in Research Models

The expression of GnRH receptors is not limited to the anterior pituitary; they are also found in various extragonadal tissues, including the central nervous system, reproductive tissues, and cancer cells derived from these tissues nih.govnih.govfrontiersin.org. Research has increasingly focused on the role of these extragonadal GnRH receptors and the potential direct effects of GnRH analogs like this compound on these sites nih.govnih.gov.

Characterization of GnRH Receptor Expression in Non-Pituitary Tissues (e.g., Brain, Tumor Cells)

GnRH receptor expression has been clearly established in numerous extra-pituitary organs and corresponding tumors. nih.govresearchgate.net. These include tissues from the reproductive tract such as the ovary, endometrium, prostate, and breast, as well as tumors derived from these organs nih.govnih.govresearchgate.net. GnRH receptor expression has also been identified in tumors from non-reproductive tissues, including the liver, larynx, pancreas, colon, lymphoma, kidney, skin, blood, and brain nih.govresearchgate.net.

In the brain, GnRH receptor transcripts have been observed in regions like the hippocampus and hypothalamus frontiersin.org. Studies have detected robust GnRH receptor immunoreactivity in the cell bodies and apical dendrites of pyramidal neurons in areas of the human hippocampus and cortex bioscientifica.com. GnRH receptor mRNA and protein expression have also been detected in human neuroblastoma cell lines bioscientifica.com.

In cancer research models, GnRH receptor expression has been demonstrated in various cancer cell lines and tumor tissues. For example, GnRH receptor expression has been confirmed in glioblastoma multiforme (GBM) cell lines and tumor tissue samples d-nb.inforesearchgate.net. Studies have reported strong expression in a percentage of GBM cases d-nb.inforesearchgate.net. In breast cancer, GnRH receptor expression has been detected in a significant percentage of malignant breast cancers and a higher prevalence in triple-negative breast cancer and invasive ductal carcinomas nih.govfrontiersin.org.

Signaling Pathways Activated by this compound in Extragonadal Contexts

The signaling pathways activated by GnRH receptors in extragonadal tissues, particularly in cancer cells, differ significantly from the classical pathways in pituitary gonadotrophs nih.govfrontiersin.orgmdpi.comnih.gov. In pituitary gonadotrophs, GnRH receptor activation primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and protein kinase C (PKC), and an increase in intracellular calcium nih.govmdpi.comnih.gov.

In contrast, in many cancer cell lines, GnRH receptor activation appears to primarily couple to Gαi proteins nih.govnih.govfrontiersin.orgaacrjournals.org. This Gαi-mediated coupling leads to the activation of a phosphotyrosine phosphatase (PTP) nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net. The activation of PTP counteracts the mitogenic signaling of growth factor receptors, such as the epidermal growth factor receptor (EGFR), by inducing their dephosphorylation frontiersin.orgmdpi.comnih.govresearchgate.net. This inhibition of growth factor receptor signaling contributes to the reduction of cancer cell proliferation frontiersin.orgmdpi.comnih.govresearchgate.net.

Beyond the PTP pathway, GnRH agonists have also been shown to activate the JNK/activator protein-1 (AP-1) pathway in some cancer cells, such as ovarian and endometrial cancer cells mdpi.comnih.govresearchgate.net. This activation appears to be independent of the classical AP-1 activators PKC or MAPK (ERK) mdpi.comresearchgate.net.

Studies investigating the effects of GnRH agonists on signaling pathways in cancer cells have revealed complex interactions. For instance, in glioblastoma cell lines, a GnRH agonist was shown to inhibit cell proliferation by reducing cAMP levels, suggesting coupling to the Gαi-cAMP pathway d-nb.info. Research has also indicated that GnRH agonists can inhibit the mitogen-activated protein kinase (MAPK, ERK) activity induced by growth factors in ovarian cancer cells mdpi.com.

Preclinical Evaluation of Direct Cellular Antiproliferative Effects

Preclinical studies have provided substantial evidence for the direct antiproliferative effects of GnRH analogs, including this compound, on various cancer cell lines expressing GnRH receptors. This direct effect is distinct from the indirect effects mediated by the suppression of gonadal steroids nih.govoup.comresearchgate.net.

Various investigators have observed dose- and time-dependent growth inhibitory effects of GnRH agonists in cell lines derived from cancers such as those of the breast, ovary, and endometrium frontiersin.orgnih.gov. GnRH antagonists have also demonstrated marked growth inhibitory effects on most cancer cell lines, suggesting that in cancer cells, both agonists and antagonists can exert direct antitumor effects nih.govoup.com.

The mechanisms underlying these antiproliferative effects involve the modulation of intracellular signaling pathways as described above, ultimately leading to reduced cell proliferation nih.govoup.com. For example, the activation of PTP by GnRH receptor agonists counteracts the pro-proliferative signals from growth factor receptors frontiersin.orgmdpi.comnih.govresearchgate.net.

Studies have investigated the effects of GnRH agonists on cell cycle progression and apoptosis in cancer cells. While some research indicates that apoptosis does not appear to be the primary mechanism for the antiproliferative effects of some GnRH agonists mdpi.com, other studies suggest that certain GnRH analogs can induce apoptosis in specific cancer cell types, potentially via Gαi coupling nih.govaacrjournals.org. For instance, GnRH-II antagonists have been shown to induce apoptosis in human breast, endometrial, and ovarian cancer cells through the intrinsic apoptotic pathway mdpi.comnih.gov.

Structural Chemistry and Analog Development of Nafarelin

Structure-Activity Relationship (SAR) of Nafarelin as a GnRH Analog

The structure-activity relationship of GnRH analogs focuses on how modifications to the native decapeptide sequence influence receptor binding, biological activity, and metabolic stability. Native GnRH is susceptible to rapid enzymatic degradation, limiting its therapeutic utility. researchgate.net Analogs like this compound are designed to overcome these limitations.

The design of potent GnRH agonists involves specific amino acid substitutions at key positions within the decapeptide chain. The native GnRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. mdpi.com

A crucial modification in this compound is the substitution of the naturally occurring glycine (B1666218) (Gly) at position 6 with 3-(2-naphthyl)-D-alanine (D-Nal). drugbank.comnih.govguidetopharmacology.orgdrugcentral.org This substitution with a hydrophobic D-amino acid at residue 6 is a common strategy employed in many potent GnRH agonists. mdpi.comgpatindia.commdpi.com This modification enhances the analog's resistance to enzymatic cleavage, particularly by endopeptidases, thereby increasing its half-life and duration of action compared to native GnRH. gpatindia.com

Another important modification in GnRH agonists is the ethylamide substitution at the C-terminus, replacing the terminal glycinamide. This modification, often combined with the D-amino acid substitution at position 6, significantly increases the analog's potency.

GnRH agonists share common structural features that contribute to their enhanced pharmacological properties compared to native GnRH. These typically include a D-amino acid substitution at position 6 and sometimes modifications at the N- or C-termini. mdpi.comresearchgate.net

Here is a comparative look at some common GnRH agonists and their key structural modifications:

| GnRH Agonist | Substitution at Position 6 | C-Terminal Modification |

| Native GnRH | Glycine (Gly) | Gly-NH₂ |

| This compound | 3-(2-naphthyl)-D-alanine (D-Nal) | Gly-NH₂ |

| Leuprolide | D-Leucine (D-Leu) | N-ethylamide |

| Buserelin | D-Serine (D-Ser) | N-ethylamide |

| Goserelin | D-Ser(tert-butyl) | Azaglycinamide |

| Triptorelin | D-Tryptophan (D-Trp) | Gly-NH₂ |

The D-amino acid substitution at position 6 not only confers resistance to enzymatic degradation but also influences the conformation of the peptide. Studies using techniques like NMR have indicated that this compound, unlike native GnRH, can readily adopt a β-turn conformation in aqueous solution, which may be relevant to its receptor interaction. mdpi.com

The increased potency of GnRH agonists, often 50-100 times greater than native GnRH, is a direct result of these structural modifications, leading to improved receptor binding affinity and increased stability. mdpi.com This enhanced potency allows for sustained receptor activation, which paradoxically leads to the down-regulation and desensitization of the GnRH receptors in the pituitary, suppressing gonadotropin release. drugbank.comnih.govnih.gov

Design Principles and Key Amino Acid Substitutions (e.g., 3-(2-naphthyl)-D-alanine at residue 6)

Academic Synthesis Strategies for this compound and its Derivatives

The synthesis of peptides like this compound can be achieved through various chemical methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPS). nih.govug.edu.pl

Solid-Phase Peptide Synthesis (SPPS): This method, pioneered by Merrifield, involves anchoring the C-terminal amino acid to an insoluble solid support (resin). nih.govug.edu.pl Amino acids are then sequentially added to the growing peptide chain while it remains attached to the resin. Protecting groups are used to prevent unwanted side reactions during coupling. After each coupling step, the temporary protecting group on the α-amino group is removed, and the resin is washed. nih.gov Once the full peptide sequence is assembled, the peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid. nih.gov SPPS is often preferred for the rapid synthesis of relatively small quantities of peptides for research and early development due to its expediency. ug.edu.pl Microwave-assisted SPPS has been shown to improve efficiency, especially for longer peptide sequences. nih.govgoogle.com

Solution-Phase Peptide Synthesis (SPS): In SPS, the peptide chain is synthesized in a homogeneous solution. nih.govug.edu.pl This can involve the stepwise addition of single amino acids or the condensation of smaller peptide fragments (fragment condensation). nih.gov Protecting groups are also essential in SPS to control reactivity. A key advantage of SPS is the ability to purify intermediate products, which can lead to higher purity in the final peptide, particularly for longer sequences. nih.gov SPS is often more suitable for large-scale manufacturing of peptides. ug.edu.pl

Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies are employed in peptide synthesis, with different cleavage conditions. nih.gov

Beyond the core structural modifications that define GnRH agonists, further chemical modifications can be explored to fine-tune their properties. These modifications aim to enhance receptor binding affinity, improve metabolic stability, or enable targeted delivery. nih.gov

Enhanced Receptor Affinity: Modifications to amino acid residues involved in receptor binding can increase the affinity of the analog for the GnRH receptor. nih.gov Studies have investigated the impact of substitutions at various positions on binding efficiency. researchgate.net

Improved Stability: Besides the D-amino acid substitution at position 6, other strategies to enhance metabolic stability include incorporating unnatural amino acids, using amide bond mimetics, or cyclizing the peptide backbone. acs.orgacs.org These modifications can protect the peptide from enzymatic degradation in various biological environments. acs.org

Targeted Delivery: Conjugating this compound or its derivatives to targeting moieties can facilitate their delivery to specific cells or tissues expressing the GnRH receptor, particularly in the context of hormone-dependent cancers where GnRHR is often overexpressed. mdpi.comnih.gov This strategy aims to increase the concentration of the therapeutic at the target site while minimizing exposure to healthy tissues, potentially reducing systemic side effects. nih.govdovepress.com

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

Research into Novel Conjugates and Bioconjugates of this compound

Research into novel conjugates and bioconjugates involving peptides like this compound is an active area, particularly for developing targeted therapies. novel-conjugates.comnih.gov This involves covalently linking the peptide to other molecules, such as cytotoxic agents or drug delivery systems. nih.govnih.gov

The concept behind peptide-drug conjugates (PDCs) is to leverage the targeting ability of the peptide (binding to a specific receptor like GnRHR) to deliver a therapeutic payload directly to diseased cells. nih.govnih.gov This approach has shown promise in increasing the efficacy of the conjugated drug while reducing its systemic toxicity. nih.govnih.gov

Studies have explored conjugating GnRH analogs to cytotoxic agents for targeted cancer therapy. nih.gov These conjugates aim to exploit the overexpression of GnRHR on certain cancer cells. mdpi.comnih.gov The linker connecting the peptide and the drug is designed to be stable in circulation but cleavable within the target cell, releasing the active drug. nih.gov

Furthermore, research is exploring the use of polymeric carriers and nanoparticles conjugated to peptides for enhanced drug delivery. dovepress.comnih.govresearchgate.net These systems can improve the solubility, stability, and pharmacokinetic profile of the conjugated peptide, as well as provide controlled release of the therapeutic agent. dovepress.comnih.gov

Design and Synthesis of this compound-Based Targeting Moieties for Research Probes

The design and synthesis of targeting moieties based on this compound for use as research probes leverage its specific binding to GnRH receptors. GnRH receptors are found not only in the pituitary but also in various peripheral tissues, including some cancer cells. mdpi.comuliege.be This widespread distribution makes GnRH analogs attractive candidates for developing targeted probes.

Research in this area involves conjugating the this compound peptide or its analogs to various labels or therapeutic agents to create targeted probes or drug conjugates. The synthesis of such conjugates typically involves solid-phase peptide synthesis for the this compound portion, followed by chemical conjugation of the targeting moiety (this compound analog) to the desired probe or agent. mdpi.com This can involve linking the peptide to fluorescent dyes, radioactive isotopes, or cytotoxic compounds. mdpi.comgoogle.com

Studies have explored conjugating GnRH analogs to cytotoxic compounds for targeted chemotherapy in hormone-dependent cancers. mdpi.com The rationale is that cells overexpressing GnRH receptors would preferentially internalize these conjugates, delivering the cytotoxic payload directly to the tumor cells while minimizing systemic exposure and toxicity. mdpi.comgoogle.com For instance, research has investigated conjugating anthraquinone (B42736) derivatives to leuprolide, another GnRH analog, demonstrating the feasibility of this approach for creating targeted agents. mdpi.com While these studies often focus on other GnRH analogs, the principles of conjugating peptides to various molecules are applicable to this compound for developing research probes. The goal is to exploit the high affinity binding of this compound to GnRH receptors to deliver a detectable label or a functional molecule specifically to cells or tissues expressing these receptors, enabling studies on receptor distribution, internalization, and downstream signaling in various biological contexts.

Development of Controlled-Release Systems for Sustained GnRH Receptor Modulation in Preclinical Settings

The peptide nature of this compound results in a relatively short half-life, necessitating frequent administration, particularly for achieving sustained GnRH receptor down-regulation. wikipedia.orgmims.come-lactancia.org To address this, research has focused on developing controlled-release systems for this compound and other GnRH analogs to provide sustained modulation of GnRH receptors in preclinical settings. europa.eu

Controlled-release systems aim to deliver the drug over an extended period, maintaining therapeutic concentrations and reducing the frequency of administration. Various approaches have been explored, including the use of biodegradable polymers, microspheres, implants, and nanoparticles. europa.eugoogle.com

Preclinical studies have investigated the use of different carrier materials for sustained release of GnRH analogs. For example, silicone elastomers have been used in the development of implants for the long-term blockade of gonadotropin synthesis in animals, demonstrating good biocompatibility and the ability to achieve continuous release of the active substance, such as azagly-nafarelin, a related GnRH analog. europa.eu

The development of nanoparticle-based drug delivery systems has also been explored for targeted and controlled release of therapeutic agents, including peptides. google.com These systems can be designed to encapsulate the drug within a polymer matrix, allowing for slow and sustained release. google.com Furthermore, targeting moieties can be incorporated into these nanoparticles to direct them to specific cells or tissues expressing GnRH receptors, although this area is more broadly studied for various therapeutic agents rather than specifically this compound in the provided search results. google.com

The primary objective of these controlled-release systems in preclinical research is to mimic the continuous, non-pulsatile administration of GnRH agonists required for pituitary desensitization and sustained suppression of gonadal steroids, facilitating long-term studies on the effects of GnRH receptor modulation in animal models of hormone-dependent conditions. europa.eudrugbank.com These systems allow researchers to maintain stable drug levels and observe the chronic effects of GnRH agonist treatment without the fluctuations associated with repeated bolus administrations.

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies in Nafarelin Research (e.g., Proteomics, Transcriptomics)

The application of omics technologies, such as proteomics and transcriptomics, holds significant potential for unraveling the intricate molecular pathways influenced by this compound. While direct studies specifically detailing this compound's effects through comprehensive omics analyses were not extensively highlighted in the provided context, the utility of these technologies in related GnRH axis research suggests promising future avenues. For instance, proteomics analysis has been employed in studies investigating hypothalamic dysregulation related to the GnRH axis, identifying key pathways and mediators like the RASA1-GnRH axis in conditions such as polycystic ovary syndrome (PCOS). proteomexchange.org Such approaches can systematically map the protein expression changes in target tissues, such as the pituitary gland or peripheral sites expressing GnRH receptors, following this compound administration.

Transcriptomics, which examines gene expression profiles, can complement proteomics by identifying changes in mRNA levels that precede or correlate with altered protein expression. Although transcriptomics was mentioned in the context of venom characterization, its application to study the effects of GnRH agonists on pituitary gonadotropes or peripheral reproductive tissues could provide a comprehensive view of the transcriptional networks involved in receptor desensitization and downstream signaling. nih.gov Integrating data from both proteomics and transcriptomics could offer a more complete picture of the molecular mechanisms underlying this compound's therapeutic effects and potential off-target actions. Network analysis of omics data can identify core regulatory axes and potential novel targets modulated by this compound, paving the way for a more systems-level understanding of its pharmacology. proteomexchange.org

Computational Modeling and Simulation of this compound-GnRH Receptor Interactions

Computational modeling and simulation are increasingly valuable tools for understanding the dynamic interactions between this compound and the GnRH receptor. Mathematical models of the human menstrual cycle have incorporated pharmacokinetic/pharmacodynamic (PK/PD) models for GnRH agonists like this compound to simulate hormone profiles and predict responses to administration. researchgate.netnih.govzib.deresearchgate.net These models can describe the feedback mechanisms between GnRH, gonadotropins (LH and FSH), and ovarian steroids (estradiol and progesterone). researchgate.netzib.de

Quantitative systems pharmacology (QSP) models, which include more biological components than typical PK-PD models, have been used to model the delivery and effect of GnRH analogs, including hormone-receptor interactions at the pituitary and ovaries. nih.govresearchgate.net These models can simulate drug levels over time and the resulting fluctuations in hormone levels, offering a versatile tool for comparing different dosing strategies and their effects on cycle dynamics. nih.gov

Furthermore, computational modeling can delve into the molecular-level interactions between this compound and the GnRH receptor. Studies using techniques like NMR have shown that this compound can adopt specific conformations, such as a β-turn, which is relevant to its binding to the receptor. mdpi.com Computational approaches, such as molecular dynamics simulations and docking studies, can explore the conformational landscape of this compound and the GnRH receptor, providing insights into the binding pose, affinity, and the conformational changes induced upon binding. mdpi.com This iterative approach, combining computational sampling with experimental data, can help predict protein-ligand interactions and guide the design of improved GnRH receptor modulators. mdpi.com

Table 1: Examples of Computational Modeling Applications in GnRH Axis Research

| Model Type | Focus | Relevance to this compound Research |

| Differential Equation Models | Feedback mechanisms of the menstrual cycle, hormone profiles. researchgate.netzib.de | Simulating hormonal changes following this compound administration. researchgate.netzib.de |

| PK/PD Models | Drug concentration-effect relationships, receptor binding. researchgate.netnih.govzib.deresearchgate.net | Incorporating this compound pharmacokinetics and its effect on GnRH receptor activation/desensitization. researchgate.netnih.govzib.deresearchgate.net |

| Quantitative Systems Pharmacology | Integrated biological networks, hormone-receptor interactions. nih.govresearchgate.net | Predicting effects of this compound on hormone cycling and downstream processes. nih.govresearchgate.net |

| Molecular Modeling (Docking/MD) | Ligand-receptor binding pose, conformational changes. mdpi.com | Understanding this compound's interaction with the GnRH receptor at the molecular level. mdpi.com |

Development of Advanced In Vitro and In Vivo Research Models for GnRH Axis Studies (e.g., Organoids, Programmable Pumps)

Advanced in vitro and in vivo models are crucial for accurately recapitulating the complexities of the GnRH axis and evaluating the effects of compounds like this compound. Traditional 2D cell cultures often fail to mimic the in vivo environment adequately. researchgate.netnih.gov Advanced in vitro models, such as organoids and microphysiological systems (MPS) or "organs-on-a-chip," offer more physiologically relevant platforms. researchgate.netnih.govnih.govtno.nlutrechtsummerschool.nl

Organoids are 3D self-assembled tissue structures derived from stem cells or patient tissues that can mimic specific structural and functional characteristics of organs. nih.govnih.gov While not specifically mentioned for pituitary gonadotropes or hypothalamus in the provided snippets, organoids representing reproductive tissues could be developed or integrated into systems to study GnRH and its analogs. researchgate.net MPS platforms utilize microfluidics to create dynamic microenvironments with controlled flow, allowing for better recapitulation of in vivo conditions, including nutrient and waste exchange and tissue interactions. researchgate.netnih.gov These systems can house 3D tissue models and even connect multiple tissue types to model inter-organ communication, relevant for the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.nettno.nl For example, 3D cultures of reproductive tissues have been used in microfluidic platforms to model conditions involving GnRH axis dysregulation. researchgate.net

Programmable pumps, while not explicitly detailed in the context of this compound research within the provided text, are essential for precisely controlling the delivery of substances in both in vitro and in vivo models. In MPS, programmable pumps can deliver media and compounds like this compound at specific flow rates and patterns, mimicking physiological pulsatility or continuous administration as needed to study different pharmacological effects. In vivo, programmable pumps can be used for controlled, long-term delivery of this compound in animal models, allowing for precise control over exposure profiles that are difficult to achieve with traditional injection methods. The development and application of these advanced models and delivery systems can provide more accurate and predictive data on this compound's efficacy and mechanisms of action.

Unexplored Physiological Roles and Mechanistic Insights for this compound Analogs

Beyond its well-established role in suppressing gonadotropin release via pituitary GnRH receptor desensitization, research suggests potential unexplored physiological roles and mechanisms for this compound and other GnRH analogs. GnRH receptors are expressed not only in the pituitary but also in various peripheral tissues, including the endometrium, ovary, breast, and prostate. oup.comfrontiersin.orgnih.gov In these peripheral tissues, the GnRH system may act as a local regulator, and activation of these receptors by GnRH analogs could exert direct effects, such as antiproliferative activity in certain cancer cells. oup.comfrontiersin.orgnih.gov This opens avenues for exploring this compound's potential direct effects on peripheral tissues expressing GnRH receptors, independent of its pituitary action.

Furthermore, GnRH peptides are being investigated for their potential in targeted drug delivery, particularly in cancers that overexpress GnRH receptors. frontiersin.org this compound, as a GnRH analog, could potentially be utilized as a targeting ligand to deliver cytotoxic agents or imaging probes specifically to cancer cells expressing GnRH receptors, thereby increasing drug accumulation in tumors and reducing systemic exposure. frontiersin.org This represents a significant shift from its traditional endocrine-modulating role to a targeted delivery mechanism.

Mechanistic insights continue to be refined, particularly regarding the molecular events following GnRH receptor binding. While this compound is known to cause desensitization upon continuous administration, the precise details of receptor internalization, downstream signaling pathway modulation, and the cellular consequences of prolonged activation versus antagonism are areas of ongoing research for GnRH receptor modulators. drugbank.comresearchgate.net Understanding the subtle differences in how various GnRH analogs interact with the receptor and initiate signaling cascades at both pituitary and peripheral sites is crucial for uncovering unexplored physiological roles and optimizing therapeutic applications.

Strategic Approaches for Next-Generation GnRH Receptor Modulators

Strategic approaches for developing next-generation GnRH receptor modulators aim to improve efficacy, safety, and target specificity. While this compound is a potent agonist, the development of GnRH antagonists represents a significant advancement, offering faster gonadotropin suppression without the initial flare effect associated with agonists. mdpi.comresearchgate.net Next-generation antagonists are being developed with improved pharmacokinetic profiles and reduced side effects. mdpi.comresearchgate.net

Beyond the agonist/antagonist dichotomy, future strategies involve developing modulators with biased signaling properties, selectively activating or blocking specific downstream pathways of the GnRH receptor to achieve desired therapeutic effects with fewer side effects. Another approach is the development of non-peptide, small-molecule GnRH receptor modulators, which may offer advantages in terms of oral bioavailability and manufacturing costs compared to peptide analogs like this compound.

Targeted delivery strategies, as mentioned earlier, represent a key future direction. Utilizing GnRH analogs or other ligands to selectively deliver therapeutic payloads to cells or tissues expressing GnRH receptors could revolutionize the treatment of hormone-dependent cancers and other diseases. frontiersin.org This involves conjugating GnRH peptides to nanoparticles, liposomes, or directly to therapeutic agents.

Furthermore, understanding the differential expression and function of GnRH receptor subtypes (e.g., GnRH-I receptor and GnRH-II receptor) in various tissues could lead to the development of subtype-selective modulators with more targeted actions. oup.commdpi.com Research into the structure-activity relationships of GnRH analogs and the GnRH receptor, aided by computational modeling and advanced structural biology techniques, will be critical for the rational design of these next-generation modulators with tailored pharmacological profiles.

Table 2: Strategic Approaches for Next-Generation GnRH Receptor Modulators

| Strategic Approach | Description | Potential Advantages |

| Development of Improved Antagonists | Faster onset of action, prevention of hormonal flare. mdpi.comresearchgate.net | Rapid gonadotropin suppression, potentially fewer initial side effects. mdpi.comresearchgate.net |

| Biased Signaling Modulators | Selective activation/inhibition of specific downstream pathways. | Improved efficacy for specific indications, reduced off-target effects. |

| Non-Peptide Small Molecules | Oral bioavailability, potentially lower production costs. | More convenient administration, wider therapeutic applicability. |

| Targeted Drug Delivery | Using GnRH peptides to deliver payloads to GnRH receptor-expressing cells. frontiersin.org | Increased drug concentration at target site, reduced systemic toxicity. frontiersin.org |

| Subtype-Selective Modulators | Targeting specific GnRH receptor subtypes (e.g., GnRH-I-R, GnRH-II-R). oup.commdpi.com | More precise tissue-specific effects, potentially reduced side effects. |

常见问题

Q. What are the optimal experimental conditions for solubilizing Nafarelin in vitro?

this compound exhibits limited solubility in aqueous buffers, DMSO, and methanol. Methodologically, researchers should pre-heat solvents to 37°C and use ultrasonic bath agitation for 10–15 minutes to enhance dissolution. For in vitro studies, a stock solution in DMSO (e.g., 10 mM) can be further diluted in PBS or cell culture media, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

| Solubility Data | DMSO | Methanol | Water |

|---|---|---|---|

| Solubility (mg/mL) | ~2.5 | ~1.8 | <1 |

| Recommended Storage | -20°C (lyophilized) | -20°C (anhydrous) | N/A |

Q. How should this compound dosage be calibrated in preclinical animal models for endometriosis studies?

In murine endometriosis models, subcutaneous injections of 32 μg/animal/day effectively suppress estrogen levels and reduce endometrial lesion volume. For canine studies (e.g., reproductive function), doses of 0.5–2.0 μg/kg reduce LH, testosterone, and sperm motility. Researchers must validate dosage based on species-specific metabolic rates and monitor hormone levels via ELISA or LC-MS .

Q. What are the critical parameters for validating this compound purity in synthetic batches?

Purity assessments require HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and mass spectrometry (expected [M+H]+: 1322.5 Da). For new batches, compare retention times and spectral profiles against reference standards. Impurity thresholds should align with ICH guidelines (<0.1% for unknown peaks) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in different endometriosis models?

Discrepancies often arise from variability in:

- Model systems : Murine vs. primate models differ in estrogen receptor sensitivity.

- Administration routes : Subcutaneous vs. intranasal delivery alters bioavailability.

- Endpoint assays : ELISA-based hormone quantification (KRIBIOLISA kit, sensitivity 1 ng/mL) may underestimate low-dose effects compared to ultrasensitive LC-MS . Mitigation strategies include standardizing animal strains, using pharmacokinetic (PK) modeling to adjust dosing intervals, and cross-validating assays .

Q. What methodologies optimize this compound delivery systems to minimize pituitary desensitization?

Advanced approaches include:

- Pulsatile delivery systems : Microfluidic pumps mimicking physiological GnRH secretion patterns.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release over 14 days, reducing LH surge suppression.

- Dose-tapering protocols : Gradual dose reduction (e.g., from 32 μg to 8 μg/day) prevents abrupt hormonal fluctuations, as demonstrated in IVF studies .

Q. How can researchers address conflicting reports on this compound’s impact on bone mineral density (BMD) in long-term studies?

Contradictory BMD outcomes (e.g., Hornstein et al., 1997 vs. Bergqvist et al., 2001) may stem from:

- Study duration : Trials <6 months show negligible BMD loss, while >12-month use correlates with 2–5% reduction.

- Adjuvant therapies : Calcium/vitamin D supplementation mitigates BMD decline.

- Imaging techniques : Dual-energy X-ray absorptiometry (DXA) provides higher precision than ultrasound .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. For longitudinal hormone data, mixed-effects models account for intra-subject variability. Sensitivity analyses should test assumptions like normality and homoscedasticity .

Q. How should researchers design experiments to differentiate this compound’s direct vs. indirect effects on endometrial tissue?

- Knockout models : Use GnRH receptor (GNRHR)-null mice to isolate pituitary-independent effects.

- Co-culture systems : Combine endometrial stromal cells with pituitary-derived LH/FSH to simulate systemic vs. local interactions.

- Transcriptomic profiling : RNA-seq of treated vs. untreated tissues identifies pathways (e.g., Wnt/β-catenin) directly modulated by this compound .

Data Reproducibility and Reporting Standards

Q. What metadata is essential for ensuring reproducibility in this compound pharmacokinetic studies?

Report:

Q. How can researchers validate this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stress : 40°C/75% RH for 6 months.

- Freeze-thaw cycles : 3 cycles (-20°C to 25°C).

Monitor degradation via HPLC and bioactivity assays (e.g., LH suppression in rat models). Lyophilized powder remains stable >2 years at -20°C, while reconstituted solutions degrade within 48 hours at 4°C .

Tables of Key Research Parameters

| Detection Methods Comparison | ELISA (KRIBIOLISA) | LC-MS |

|---|---|---|

| Sensitivity (ng/mL) | 1 | 0.01 |

| Sample Volume | 50 μL | 10 μL |

| Throughput | High | Moderate |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。